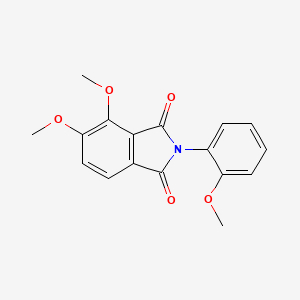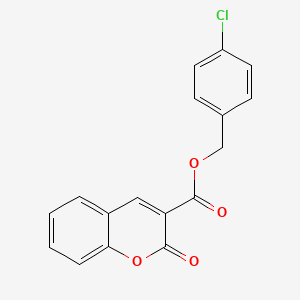![molecular formula C18H16F3NO2 B5860277 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB-TBOA, is a chemical compound that belongs to the family of glutamate transport inhibitors. It is a potent and selective inhibitor of excitatory amino acid transporter subtype 1 (EAAT1), which is also known as glutamate transporter 3 (GLT-1). EAAT1 is responsible for the clearance of glutamate from the extracellular space in the brain, and its dysfunction has been linked to various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.
作用机制
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide acts as a non-competitive inhibitor of EAAT1 by binding to the transporter protein and preventing the uptake of glutamate from the extracellular space. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can result in excitotoxicity and neuronal damage. However, the inhibition of EAAT1 by this compound can also lead to a decrease in glutamate release from astrocytes, which can have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It can reduce glutamate uptake in astrocytes and neurons, increase extracellular glutamate levels, and induce excitotoxicity in neuronal cultures. This compound can also improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and traumatic brain injury. However, the long-term effects of this compound on neuronal function and survival are still unclear.
实验室实验的优点和局限性
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of EAAT1, which allows for the specific modulation of glutamate transport in vitro and in vivo. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It can induce excitotoxicity and neuronal damage at high concentrations, which can complicate the interpretation of experimental results. Moreover, the long-term effects of this compound on neuronal function and survival are still unclear, which can limit its use in certain experimental settings.
未来方向
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has several potential future directions for research. It can be used to study the role of EAAT1 in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. This compound can also be used to develop new therapeutic strategies for these disorders by targeting glutamate transport. Moreover, this compound can be used to study the physiological and pathological functions of glutamate in the brain, which can provide insights into the mechanisms of neuronal communication and plasticity. Finally, this compound can be used to develop new tools and techniques for studying the structure and function of EAAT1 and other glutamate transporters.
合成方法
The synthesis of 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide involves several steps, starting from the reaction of 3-(trifluoromethyl)benzaldehyde with 4-aminophenylacetone to form the intermediate 4-(3-(trifluoromethyl)phenyl)-4-oxobutanamide. This intermediate is then reacted with 4-methylbenzoyl chloride to form the final product, this compound. The synthesis of this compound has been described in detail in several research articles.
科学研究应用
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to be effective in reducing glutamate-induced excitotoxicity in vitro and in vivo, which is a common mechanism of neuronal damage in various neurological disorders. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Moreover, this compound has been used as a tool compound to study the role of EAAT1 in various physiological and pathological processes.
属性
IUPAC Name |
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c1-12-5-7-13(8-6-12)16(23)9-10-17(24)22-15-4-2-3-14(11-15)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFOCWUBMFNOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5860203.png)
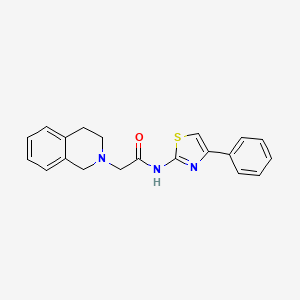
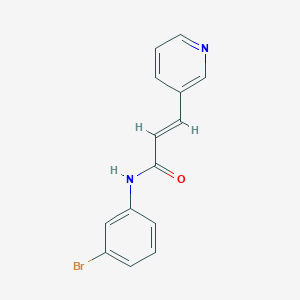
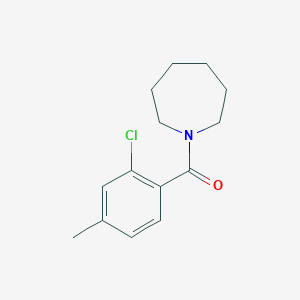
![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)
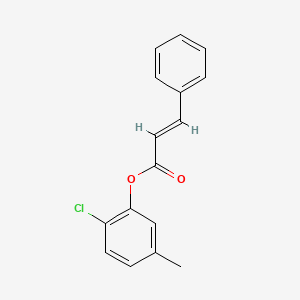
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)

